Methyl 2-amino-3-(4-fluorophenoxy)butanoate
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Overview
Description
Methyl 2-amino-3-(4-fluorophenoxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorophenoxy group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-fluorophenoxy)butanoate typically involves the reaction of 4-fluorophenol with an appropriate butanoate precursor. One common method involves the esterification of 4-fluorophenol with methyl 2-amino-3-butanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(4-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-amino-3-(4-fluorophenoxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
- Methyl 2-amino-4-(3-fluorophenoxy)butanoate
- Methyl 2-amino-3-(4-chlorophenoxy)butanoate
- Methyl 2-amino-3-(4-bromophenoxy)butanoate
Comparison: Methyl 2-amino-3-(4-fluorophenoxy)butanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity compared to its chloro or bromo analogs. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C11H14FNO3 |
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Molecular Weight |
227.23 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H14FNO3/c1-7(10(13)11(14)15-2)16-9-5-3-8(12)4-6-9/h3-7,10H,13H2,1-2H3 |
InChI Key |
SMFUZPGUYKRTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
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